molecular formula C9H8FNO B1329811 7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 4590-52-7

7-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1329811
Key on ui cas rn: 4590-52-7
M. Wt: 165.16 g/mol
InChI Key: KUWDWKUKAVRBKW-UHFFFAOYSA-N
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Patent
US09073902B2

Procedure details

To a solution of 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (1.5 g, 9.08 mmol) in tetrahydrofuran (50 ml) was dropwise BH3 in THF (1M, 90 ml), the solution was stirred for 24 h at 60° C. The reaction mixture was cooled and then quenched by the addition of methanol (15 ml) and HCl (conc) (5 ml), then stirred for 1 h at 60° C. The reaction mixture was cooled to room temperature and adjusted to pH 12 with sodium hydroxide (4 mol/L), extracted with (3×15 ml) of ethyl acetate and the organic layers were combined and dried over anhydrous magnesium sulfate, concentrated in vacuo to give a residue, which was purified by a silica gel column chromatography with 3% ethyl acetate in petroleum ether to afford 7-fluoro-1,2,3,4-tetrahydroquinoline as a yellow solid (0.9 g, 66%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1>O1CCCC1>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C2CCC(NC2=C1)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 24 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched by the addition of methanol (15 ml) and HCl (conc) (5 ml)
STIRRING
Type
STIRRING
Details
stirred for 1 h at 60° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with (3×15 ml) of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography with 3% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C2CCCNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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